CBP/p300-IN-12 was developed as part of efforts to identify selective inhibitors of the CBP/p300 family of proteins. These proteins are classified as lysine acetyltransferases and are involved in various cellular processes, including transcriptional regulation, chromatin remodeling, and signal transduction. Their dysregulation is often associated with oncogenesis and other diseases, making them attractive targets for drug development.
The synthesis of CBP/p300-IN-12 typically involves multi-step organic reactions, including coupling reactions and functional group modifications. The precise synthetic pathway may vary depending on the starting materials and desired purity levels.
CBP/p300-IN-12 features a complex molecular structure designed to interact specifically with the acetyltransferase domains of CBP and p300. The compound's design incorporates elements that mimic acetyl-CoA, the natural substrate for these enzymes.
CBP/p300-IN-12 primarily acts by inhibiting the acetylation activity of CBP and p300 on target substrates. This inhibition can be assessed through various biochemical assays that measure acetylation levels in cell lysates or purified systems.
CBP/p300-IN-12 inhibits histone acetylation by binding to the active site of CBP and p300, preventing them from interacting with their substrates. This action disrupts normal transcriptional activation processes regulated by these acetyltransferases.
Research indicates that inhibition leads to decreased levels of specific acetylated lysines on histones, which correlates with reduced gene expression associated with oncogenesis.
CBP/p300-IN-12 is primarily utilized in research settings to study the role of CBP and p300 in cellular processes such as:
CAS No.: 69-43-2
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2
CAS No.: 67619-92-5